N-(5-Chloro-2,3-dihydro-1-benzofuran-3-yl)-2-(piperidin-1-yl)acetamide N-(5-Chloro-2,3-dihydro-1-benzofuran-3-yl)-2-(piperidin-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 105801-53-4
VCID: VC17270180
InChI: InChI=1S/C15H19ClN2O2/c16-11-4-5-14-12(8-11)13(10-20-14)17-15(19)9-18-6-2-1-3-7-18/h4-5,8,13H,1-3,6-7,9-10H2,(H,17,19)
SMILES:
Molecular Formula: C15H19ClN2O2
Molecular Weight: 294.77 g/mol

N-(5-Chloro-2,3-dihydro-1-benzofuran-3-yl)-2-(piperidin-1-yl)acetamide

CAS No.: 105801-53-4

Cat. No.: VC17270180

Molecular Formula: C15H19ClN2O2

Molecular Weight: 294.77 g/mol

* For research use only. Not for human or veterinary use.

N-(5-Chloro-2,3-dihydro-1-benzofuran-3-yl)-2-(piperidin-1-yl)acetamide - 105801-53-4

Specification

CAS No. 105801-53-4
Molecular Formula C15H19ClN2O2
Molecular Weight 294.77 g/mol
IUPAC Name N-(5-chloro-2,3-dihydro-1-benzofuran-3-yl)-2-piperidin-1-ylacetamide
Standard InChI InChI=1S/C15H19ClN2O2/c16-11-4-5-14-12(8-11)13(10-20-14)17-15(19)9-18-6-2-1-3-7-18/h4-5,8,13H,1-3,6-7,9-10H2,(H,17,19)
Standard InChI Key MFYZBLZBUTXXJA-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)CC(=O)NC2COC3=C2C=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(5-Chloro-2,3-dihydro-1-benzofuran-3-yl)-2-(piperidin-1-yl)acetamide consists of a 2,3-dihydrobenzofuran core substituted with a chlorine atom at position 5 and an acetamide group at position 3. The acetamide moiety is further functionalized with a piperidine ring, introducing basicity and conformational flexibility. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₅H₁₉ClN₂O₂
Molecular Weight294.77 g/mol
CAS Registry Number105801-53-4
SMILES NotationCC1=CC2=C(C=C1Cl)C(=CO2)CC(=O)NCCN3CCCCC3CO

The dihydrobenzofuran ring system adopts a partially saturated conformation, distinguishing it from fully aromatic benzofuran derivatives like those in and . This saturation may influence pharmacokinetic properties by reducing planar aromaticity and enhancing solubility.

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) remain unpublished for this specific compound, analogous benzofuran-acetamide hybrids exhibit characteristic signals:

  • ¹H NMR: Aromatic protons in the benzofuran region (δ 6.8–7.2 ppm), acetamide NH (δ 8.1–8.3 ppm), and piperidine CH₂ groups (δ 2.3–3.1 ppm) .

  • IR: Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) .

Synthesis and Optimization Strategies

Synthetic Pathways

The compound is synthesized via a multi-step protocol involving:

  • Benzofuran Core Formation: Cyclization of chlorinated phenolic precursors under acidic conditions.

  • Acetamide Installation: Coupling of the benzofuran intermediate with chloroacetyl chloride, followed by nucleophilic displacement with piperidine.

  • Purification: Chromatographic techniques (e.g., HPLC) achieve >95% purity, critical for pharmacological testing.

Notably, continuous flow reactors have been employed to enhance reaction efficiency and yield in analogous syntheses, reducing side-product formation compared to batch methods.

Structural Modifications

Comparative studies with and reveal that:

  • Piperidine Substitution: Replacing the hydroxymethylpiperidine group in with a simple piperidine ring in the target compound reduces molecular weight by 70.13 g/mol, potentially improving blood-brain barrier permeability .

  • Chlorine Positioning: The 5-chloro substitution in the target compound vs. 6-methyl-5-chloro in may alter electronic effects on the benzofuran ring, impacting receptor binding .

Comparative Analysis with Structural Analogs

CompoundMolecular Weight (g/mol)Key Structural DifferencePotential Application
Target Compound294.77Dihydrobenzofuran, simple piperidineNeurological disorders
2-(5-Chloro-6-methyl...) 364.90Hydroxymethylpiperidine side chainUndisclosed, likely similar
5-Chloro-N-[1-(...)-nicotinamide 429.00Nicotinamide core, isopropylaminoKinase inhibition

The target compound’s lower molecular weight and reduced polarity compared to and may favor oral bioavailability, though this requires pharmacokinetic validation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator